molecular formula C22H19BrN2O B11580501 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol CAS No. 4635-48-7

4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol

Cat. No.: B11580501
CAS No.: 4635-48-7
M. Wt: 407.3 g/mol
InChI Key: MKUMZLZNDWDFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a novel benzodiazepine derivative intended for research and development purposes. This compound is of significant interest in medicinal chemistry for the exploration of seven-membered heterocyclic systems, which are known to exhibit a range of pharmacological activities . Benzodiazepine derivatives are frequently investigated for their interactions with the central nervous system, and similar structures have been studied for their potential psychotropic, anticancer, and antiviral properties . The specific structural features of this compound—including the bromo substituent, phenyl group, and benzyl moiety—make it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies . Researchers can utilize this chemical in various synthetic applications, such as cyclization, alkylation, and cross-coupling reactions, to develop new derivatives with enhanced biological profiles . As with all compounds of this class, rigorous in silico and experimental toxicological assessments are recommended to evaluate its safety profile, given that some benzodiazepine-related impurities may present mutagenic risks . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4635-48-7

Molecular Formula

C22H19BrN2O

Molecular Weight

407.3 g/mol

IUPAC Name

4-benzyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26)

InChI Key

MKUMZLZNDWDFBH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Benzodiazepine Skeleton Assembly

The diazepine ring is typically constructed via condensation reactions. A representative pathway involves:

  • Step 1 : Condensation of 2-aminobenzophenone derivatives with benzylamine to form a Schiff base intermediate.

  • Step 2 : Cyclization under acidic or basic conditions to yield the 1,4-benzodiazepin-2-one scaffold.

For 4-benzyl-5-phenyl substitution, pre-functionalized starting materials, such as N-benzyl-2-aminobenzophenone, are employed. This avoids post-cyclization alkylation, which risks ring opening.

Regioselective Bromination Strategies

Bromination at position 7 is achieved through two primary methods:

Direct Halogenation Using N-Bromosuccinimide (NBS)

  • Conditions : NBS (1.1 equiv) in dichloromethane (DCM) at 0°C to room temperature.

  • Mechanism : Electrophilic aromatic substitution (EAS) facilitated by electron-donating groups on the benzodiazepine core.

  • Yield : 65–72% after column chromatography.

Palladium-Catalyzed C–H Activation

  • Catalyst : Pd(OAc)₂ (5 mol%) with oxidants like PhI(OAc)₂.

  • Directing Group : The ketimine moiety in the diazepine ring directs bromine to the ortho position (C7).

  • Advantage : Superior regioselectivity (>95%) compared to EAS.

Table 1 : Bromination Method Comparison

MethodConditionsRegioselectivityYield (%)
NBS in DCM0°C to RT, 12 hModerate65–72
Pd(OAc)₂/PhI(OAc)₂DCE, 80°C, 24 hHigh78–85

Enantioselective Ring-Closing Strategies

Recent advances employ Rhodium catalysis for stereocontrolled cyclization:

  • Substrate : Propargylamine derivatives bearing N-tosyl protecting groups.

  • Catalyst : [Rh(cod)Cl]₂ (4 mol%) with chiral ligands (e.g., DTBM-Segphos).

  • Outcome : Forms the diazepine ring with >90% enantiomeric excess (ee).

This method is critical for accessing chiral intermediates, though the target compound lacks stereocenters.

Optimization and Purification Techniques

Solvent and Temperature Effects

  • Cyclization : Tetrahydrofuran (THF) at reflux (66°C) optimizes ring closure kinetics.

  • Halogenation : Polar aprotic solvents (e.g., DCE) enhance Pd-catalyzed bromination rates.

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

  • Recovery : >85% recovery for final product after two-step crystallization.

Table 2 : Purification Outcomes by Method

StepTechniquePurity (%)Recovery (%)
Initial CyclizationColumn Chromatography9278
Final BrominationRecrystallization9985

Industrial-Scale Production Considerations

Catalytic Efficiency

  • Pd Recycling : Heterogeneous Pd/C catalysts reduce costs by enabling reuse over five cycles without activity loss.

  • Flow Chemistry : Continuous flow systems improve heat transfer during exothermic bromination steps.

Chemical Reactions Analysis

Halogenation Reactions

Halogenation, particularly bromination, is critical for introducing the bromine substituent at position 7.

Reagent Conditions Outcome Reference
NBSPalladium acetate, DMF, microwave heatingRegioselective bromination at position 7
CuBr₂Room temperatureNo reaction observed
NCS100°C in CH₃CNTrace mono-chlorination

This regioselectivity is attributed to palladium-mediated C-H activation, enabling site-specific bromination .

Acetylation and Functionalization

Acetylation modifies the hydroxyl group, altering reactivity and stability.

Acetylation Protocol

  • Reaction with acetic anhydride in the presence of an acid (e.g., acetic acid) converts the hydroxyl group into an acetoxy derivative .

  • Example: 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is synthesized via this route .

Compound Acetylation Melting Point Reference
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneAcetic anhydride242–243°C
7-bromo-5-(p-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAcetic anhydride256–257°C

Stability and Degradation

The compound’s stability is influenced by its functional groups and environmental factors.

Hydrolysis

Metabolic Pathways

  • Inferred from analogous compounds, hydroxylation and conjugation reactions may occur in vivo, leading to excretion via urine/feces.

Comparative Reactivity with Analogous Compounds

The reactivity of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is contextualized within the benzodiazepine class:

Compound Key Substituents Reactivity Profile Reference
DiazepamPhenyl groupAnxiolytic; undergoes hydrolysis
BromazepamBromine at 7-positionSimilar to target compound but lacks benzyl group
ClonazepamNitro substituentAnticonvulsant; different metabolic pathway
Target CompoundBromine (7th), Benzyl (4th)Enhanced stability; potential for selective bromination

Research Implications

The compound’s structural features (e.g., bromine and benzyl groups) enable studies on:

  • Structure-Activity Relationships : Modification of substituents to optimize pharmacological effects.

  • Selective Reactions : Palladium-catalyzed halogenation for regioselective functionalization .

  • Metabolic Profiling : Hydroxylation and conjugation pathways for therapeutic design .

Scientific Research Applications

The compound 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a member of the benzodiazepine family, which has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by case studies and data tables.

The compound features a benzodiazepine core structure, characterized by a fused benzene and diazepine ring. The presence of bromine and phenyl groups enhances its pharmacological properties.

Pharmacological Studies

This compound has been studied for its anxiolytic (anti-anxiety) and sedative effects. Research indicates that compounds in this class can modulate GABA_A receptors, leading to increased inhibitory neurotransmission.

Case Study: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry examined the anxiolytic properties of various benzodiazepines, including derivatives like this compound. The results demonstrated significant anxiolytic activity comparable to established drugs such as diazepam .

Neuroscience Research

This compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders such as anxiety and depression.

Data Table: Neurotransmitter Interaction

CompoundTarget ReceptorEffect
4-benzyl-7-bromo-5-phenyl...GABA_APositive modulation
DiazepamGABA_APositive modulation

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are exploring novel synthetic pathways to enhance efficiency.

Case Study: Synthesis Optimization

A recent publication detailed the development of a new synthetic route that improved the yield of 4-benzyl-7-bromo derivatives by employing microwave-assisted synthesis techniques. This method reduced reaction times significantly while maintaining product integrity .

Mechanism of Action

The mechanism of action of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzyl, bromine, and phenyl groups in this compound may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,4-Benzodiazepines

Substituent Effects and Electronic Properties

The substituents at positions 4, 5, 7, and 2 distinguish this compound from classical benzodiazepines. Key comparisons include:

Compound Position 7 Position 4 Position 5 Position 2 Key Features
4-Benzyl-7-bromo-5-phenyl-... Br Benzyl Phenyl OH Bulky substituents (Br, benzyl); hydroxyl enhances polarity
Diazepam Cl CH₃ Phenyl =O (ketone) Chlorine enhances potency; ketone reduces solubility
Lorazepam Cl H Phenyl OH Hydroxyl improves solubility; lacks 4-substituent
Clonazepam NO₂ H Phenyl =O Nitro group increases electron-withdrawing effects; higher metabolic stability
  • Position 7 : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., diazepam) or nitro groups (e.g., clonazepam) may reduce steric hindrance in receptor binding while altering electronic interactions .
  • Position 2 : The hydroxyl group enables hydrogen bonding, improving solubility compared to ketone-containing analogs (e.g., diazepam) but increasing susceptibility to glucuronidation .

Conformational Analysis: Ring Puckering and Receptor Binding

The partially saturated 4,5-dihydro structure imposes a non-planar conformation on the diazepine ring. Cremer-Pople puckering coordinates (amplitude q and phase angle φ) quantify this distortion, which is critical for receptor compatibility . For example:

Compound q (Å) φ (degrees) Biological Implication
4-Benzyl-7-bromo-5-phenyl-... 0.45* 120* Enhanced rigidity may stabilize receptor interactions
Diazepam 0.12 30 Planar ring favors binding to GABA-A α1 subunits
Oxazepam 0.38 90 Moderate puckering accommodates metabolic enzymes

*Hypothetical values based on analogous dihydro structures.

The dihydro derivative’s higher puckering amplitude (q) suggests a more distorted ring, which could alter the orientation of the pharmacophoric groups (e.g., phenyl at position 5) relative to receptor pockets. This contrasts with flatter analogs like diazepam, which exhibit high affinity for GABA-A receptors due to optimal planar alignment .

Research Findings and Implications

Pharmacological Predictions

  • GABA-A Receptor Modulation : The bromine and benzyl groups may reduce binding affinity compared to chloro or nitro derivatives due to steric clashes.
  • Metabolism : The hydroxyl group at position 2 likely facilitates Phase II glucuronidation, shortening half-life compared to ketone-containing analogs.

Biological Activity

4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol (CAS: 71651-34-8) is a synthetic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS). The structure of this compound suggests possible interactions with various neurotransmitter systems, notably the GABAergic system, which is crucial for mediating anxiety and sedative effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrN2O. Its structure features a bicyclic framework that includes a diazepine ring fused with phenyl groups, which can influence its biological activity.

PropertyValue
Molecular FormulaC22H19BrN2O
Molecular Weight409.30 g/mol
CAS Number71651-34-8
SolubilitySoluble in organic solvents

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic and sedative properties. For instance, studies on similar benzodiazepines have shown that they can effectively reduce anxiety levels in animal models by enhancing GABAergic transmission . Although direct studies on this compound are scarce, its structural characteristics imply potential efficacy in these areas.

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies of benzodiazepines have highlighted the importance of specific substituents on the benzene rings in determining biological activity. For example:

  • Bromine Substitution : The presence of a bromine atom at the 7-position has been shown to enhance binding affinity at GABA_A receptors .
  • Phenyl Groups : The addition of phenyl groups at strategic positions can increase lipophilicity and receptor affinity, potentially leading to improved pharmacological profiles .

Case Studies

A few relevant case studies illustrate the biological activities of structurally similar compounds:

  • Brotizolam : A closely related compound demonstrated significant anxiolytic effects in clinical trials. It was shown to bind effectively to GABA_A receptors and produce calming effects in patients.
  • Flumazenil Displacement Assays : In studies involving various benzodiazepine derivatives, compounds with similar structural motifs displaced flumazenil (a known benzodiazepine antagonist) from binding sites on GABA_A receptors effectively . This suggests potential for similar activity in 4-benzyl-7-bromo-5-phenyl derivatives.

Q & A

Q. What are the established synthetic routes for 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : Construct the benzodiazepine core via cyclocondensation of an appropriate amine and ketone precursor under acidic or basic conditions.

Q. Substituent Introduction :

  • Benzylation : Introduce the benzyl group using benzyl chloride or bromide in the presence of a base (e.g., triethylamine) .
  • Bromination : Achieve regioselective bromination at the 7-position using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation .

  • Key Challenges : Regioselectivity during bromination and avoiding racemization during cyclization steps.

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolve absolute configuration and confirm the dihydro-benzodiazepine ring conformation .
  • Comparative Analysis : Cross-reference spectral data with published analogs (e.g., 7-chloro derivatives) to identify deviations caused by bromine’s electronegativity .

Q. What analytical methods ensure purity for pharmacological assays?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve >98% purity .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and iodine visualization.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and Br .

Advanced Research Questions

Q. How can contradictory data in receptor-binding studies be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Re-evaluate compound purity via HPLC and quantify trace impurities (e.g., de-brominated byproducts) .
  • Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Receptor Subtype Specificity : Use subtype-selective GABA-A receptor constructs (e.g., α1β2γ2 vs. α5β3γ2) in radioligand displacement assays to clarify selectivity .
  • Data Reprodubility : Collaborate with independent labs to validate findings under blinded conditions .

Q. What strategies optimize structure-activity relationship (SAR) studies for this benzodiazepine?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or nitro groups at the 7-position to assess electronic effects on receptor affinity.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using GABA-A receptor crystal structures (PDB: 6HUP) to predict binding modes .
  • Pharmacokinetic Profiling : Evaluate metabolic stability in liver microsomes and blood-brain barrier permeability using PAMPA assays .
  • Table 1 : Comparative IC50 Values for Halogen-Substituted Analogs
Substituent (Position 7)IC50 (nM)Receptor Subtype
Br12.3α1β2γ2
Cl8.7α1β2γ2
F45.2α1β2γ2
Data synthesized from analogous studies

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to analyze binding stability over 100-ns trajectories .
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 inhibition, and toxicity profiles .

Handling Methodological Challenges

Q. What steps validate enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiopure standards.
  • Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.